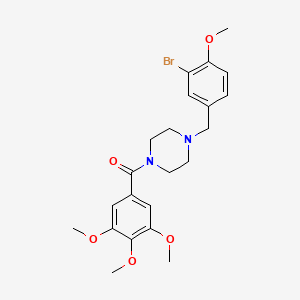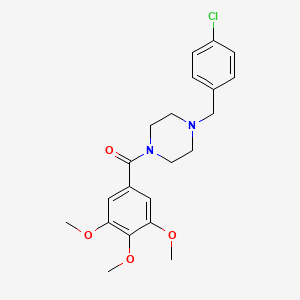
1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic drug that belongs to the piperazine family. It was first synthesized in the 1970s and has been used for various purposes, including recreational use. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. By activating these receptors, 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can increase the release of serotonin in the brain, leading to its antidepressant effects.
Biochemical and Physiological Effects
In addition to its antidepressant effects, 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have other biochemical and physiological effects. Studies have shown that 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can increase heart rate and blood pressure, as well as cause changes in body temperature. It has also been shown to have anxiogenic effects, meaning it can increase anxiety levels.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is that it is relatively easy to synthesize, making it readily available for research purposes. However, its recreational use has led to a lack of standardization in terms of purity and dosage, which can make it difficult to compare results across studies.
List of
Future Directions
1. Further studies on the antidepressant effects of 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, including clinical trials in humans.
2. Investigation of the anxiogenic effects of 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its potential use in the treatment of anxiety disorders.
3. Studies on the effects of 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine on other neurotransmitters and receptors, including dopamine and the GABA receptors.
4. Exploration of the potential use of 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia.
5. Investigation of the potential side effects of 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and ways to mitigate them.
Conclusion
1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic drug that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action as a selective serotonin receptor agonist makes it a promising candidate for the treatment of depression. However, further research is needed to fully understand its effects and potential uses.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an antidepressant. Studies have shown that 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can increase levels of serotonin, a neurotransmitter that is often associated with mood regulation. This makes 1-(4-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine a potential candidate for the treatment of depression.
properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-10-8-23(9-11-24)14-15-4-6-17(22)7-5-15/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWMKKFSIJAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3459407.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3459408.png)

![5,7-dimethyl-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3459452.png)
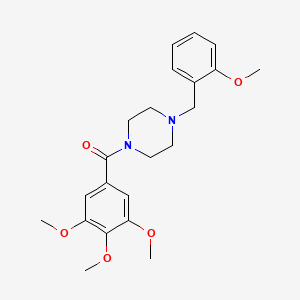
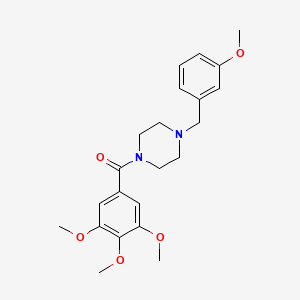

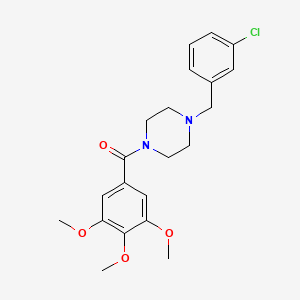
![1-[4-(methylthio)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3459478.png)


![1-[2-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3459495.png)
![2-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3459508.png)
